REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].C(N(CC)CC)C.Cl[CH2:18][CH2:19][S:20]([F:23])(=[O:22])=[O:21]>C1C=CC=CC=1>[F:23][S:20]([CH2:19][CH2:18][N:3]([CH2:1][CH3:2])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:22])=[O:21]
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Name
|
|
Quantity
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48.4 g
|
Type
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reactant
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Smiles
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C(C)NC1=CC=CC=C1
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Name
|
|
Quantity
|
40.4 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
58.6 g
|
Type
|
reactant
|
Smiles
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ClCCS(=O)(=O)F
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction mixture is heated
|
Type
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TEMPERATURE
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Details
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at reflux for 1.5 hr
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Duration
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1.5 h
|
Type
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ADDITION
|
Details
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after the addition
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove any insoluble salts
|
Type
|
CUSTOM
|
Details
|
the benzene is removed by distillation
|
Type
|
FILTRATION
|
Details
|
purified by filtration
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Type
|
WASH
|
Details
|
washing with hexane
|
Name
|
|
Type
|
|
Smiles
|
FS(=O)(=O)CCN(C1=CC=CC=C1)CC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |